molecular formula C21H30ClNO2 B12003216 beta-(beta-Diethylaminoethoxy)ethyl benzhydryl ether CAS No. 63978-56-3

beta-(beta-Diethylaminoethoxy)ethyl benzhydryl ether

Cat. No.: B12003216
CAS No.: 63978-56-3
M. Wt: 363.9 g/mol
InChI Key: AURIOMNMIRILLO-UHFFFAOYSA-N
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Description

Beta-(beta-Diethylaminoethoxy)ethyl benzhydryl ether is a compound known for its significant pharmacological properties. It is widely recognized for its antihistamine effects and is used in various medical applications, including the treatment of allergies and as a sedative .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of beta-(beta-Diethylaminoethoxy)ethyl benzhydryl ether typically involves the reaction of benzhydrol with diethylaminoethanol in the presence of an acid catalyst. One common method includes using p-toluenesulfonyl chloride as a catalyst under solvent-free conditions at an oil bath temperature of 110°C . This method is favored for its operational simplicity, low reagent loading, high product yields, and short reaction time.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Beta-(beta-Diethylaminoethoxy)ethyl benzhydryl ether undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions typically yield alcohols or amines.

    Substitution: Common substitution reactions involve the replacement of the ether group with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Conditions often involve the use of strong acids or bases to facilitate the reaction.

Major Products Formed

The major products formed from these reactions include various derivatives of benzhydryl ether, such as benzhydryl alcohols, ketones, and substituted ethers.

Scientific Research Applications

Beta-(beta-Diethylaminoethoxy)ethyl benzhydryl ether has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Diphenhydramine: Another antihistamine with similar sedative properties.

    Chlorpheniramine: A less sedative antihistamine used for allergy relief.

    Promethazine: Known for its strong sedative and antiemetic effects.

Uniqueness

Beta-(beta-Diethylaminoethoxy)ethyl benzhydryl ether is unique due to its balanced profile of antihistamine and sedative effects. Unlike some other antihistamines, it provides effective allergy relief while also offering significant sedative properties, making it suitable for use in conditions where both effects are desired .

Properties

CAS No.

63978-56-3

Molecular Formula

C21H30ClNO2

Molecular Weight

363.9 g/mol

IUPAC Name

2-(2-benzhydryloxyethoxy)-N,N-diethylethanamine;hydrochloride

InChI

InChI=1S/C21H29NO2.ClH/c1-3-22(4-2)15-16-23-17-18-24-21(19-11-7-5-8-12-19)20-13-9-6-10-14-20;/h5-14,21H,3-4,15-18H2,1-2H3;1H

InChI Key

AURIOMNMIRILLO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOCCOC(C1=CC=CC=C1)C2=CC=CC=C2.Cl

Origin of Product

United States

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